molecular formula C21H34O3 B1198334 17beta-Hydroxy-2alpha-(methoxymethyl)-5alpha-androstan-3-one CAS No. 6945-90-0

17beta-Hydroxy-2alpha-(methoxymethyl)-5alpha-androstan-3-one

Cat. No.: B1198334
CAS No.: 6945-90-0
M. Wt: 334.5 g/mol
InChI Key: TXOICHCTMJMZFA-NSFMUAGPSA-N
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Description

17beta-Hydroxy-2alpha-(methoxymethyl)-5alpha-androstan-3-one is a 3-oxo-5alpha-steroid.

Scientific Research Applications

Chemical Synthesis and Biological Activities

  • Chemical Synthesis : Chemical synthesis and biological activities of derivatives of 5alpha-androstane, closely related to 17beta-Hydroxy-2alpha-(methoxymethyl)-5alpha-androstan-3-one, have been explored for therapeutic potential as antiandrogens (Roy et al., 2007). These efforts aimed to develop compounds with therapeutic potential in prostate cancer treatment.
  • Biological Activities : The study highlights the importance of maintaining a 5alpha-androstane-3alpha,17beta-diol nucleus for effective antiandrogenic properties. This suggests that derivatives of this compound might have similar potential applications.

Metabolism and Biotransformation

  • Human Hepatocytes Study : Research involving methyldrostanolone, a derivative of drostanolone which is structurally similar to this compound, provided insights into the biotransformation of such compounds. This study used cryopreserved human hepatocytes for analysis, indicating potential applications in understanding the metabolism of related steroids (Gauthier et al., 2009).

Neurosteroid Analogs and Biological Effects

  • Neurosteroid Analogs : Compounds like 17beta-Nitro-5alpha-androstan-3alpha-ol and its derivatives, similar in structure to this compound, have been shown to modulate GABA(A) receptors. These findings indicate the potential of such compounds in treating neurological disorders like epilepsy and anxiety (Runyon et al., 2009).

Potential Therapeutic Applications

  • Antiandrogenic Potential : Derivatives of 5alpha-androstane, which share a structural relation to this compound, have shown potential in the development of future antiandrogens for prostate cancer treatment, indicating possible similar applications for this compound (Roy et al., 2007).
  • Anabolic/Androgenic Evaluation : Novel 9alpha-fluorosteroids, closely related to this compound, have been synthesized and evaluated for their anabolic activity. This suggests potential therapeutic applications in muscle wasting diseases or hormonal therapies (Reyes-Moreno et al., 2009).

Properties

CAS No.

6945-90-0

Molecular Formula

C21H34O3

Molecular Weight

334.5 g/mol

IUPAC Name

(2S,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2-(methoxymethyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H34O3/c1-20-9-8-17-15(16(20)6-7-19(20)23)5-4-14-10-18(22)13(12-24-3)11-21(14,17)2/h13-17,19,23H,4-12H2,1-3H3/t13-,14-,15-,16-,17-,19-,20-,21-/m0/s1

InChI Key

TXOICHCTMJMZFA-NSFMUAGPSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C[C@H](C(=O)C4)COC)C

SMILES

CC12CCC3C(C1CCC2O)CCC4C3(CC(C(=O)C4)COC)C

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4C3(CC(C(=O)C4)COC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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